molecular formula C15H20ClN3O B5691888 2-(4-chloroanilino)-N-(cycloheptylideneamino)acetamide

2-(4-chloroanilino)-N-(cycloheptylideneamino)acetamide

Cat. No.: B5691888
M. Wt: 293.79 g/mol
InChI Key: PSRLGVZFISHJIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloroanilino)-N-(cycloheptylideneamino)acetamide is a synthetic organic compound with the molecular formula C15H19ClN2O This compound is characterized by the presence of a chloroaniline group and a cycloheptylideneamino group attached to an acetamide backbone

Properties

IUPAC Name

2-(4-chloroanilino)-N-(cycloheptylideneamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O/c16-12-7-9-13(10-8-12)17-11-15(20)19-18-14-5-3-1-2-4-6-14/h7-10,17H,1-6,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRLGVZFISHJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=NNC(=O)CNC2=CC=C(C=C2)Cl)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloroanilino)-N-(cycloheptylideneamino)acetamide typically involves the following steps:

    Formation of 4-chloroaniline: This can be achieved through the chlorination of aniline using chlorine gas or other chlorinating agents.

    Formation of cycloheptylideneamine: Cycloheptanone is reacted with ammonia or an amine to form cycloheptylideneamine.

    Coupling Reaction: The final step involves the coupling of 4-chloroaniline with cycloheptylideneamine in the presence of acetic anhydride or another acylating agent to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloroanilino)-N-(cycloheptylideneamino)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-(4-chloroanilino)-N-(cycloheptylideneamino)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloroanilino)-N-(cycloheptylideneamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloroaniline: A simpler compound with similar structural features but lacking the cycloheptylideneamino group.

    N-cycloheptylideneamine: Another related compound that lacks the chloroaniline group.

Uniqueness

2-(4-chloroanilino)-N-(cycloheptylideneamino)acetamide is unique due to the combination of the chloroaniline and cycloheptylideneamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.